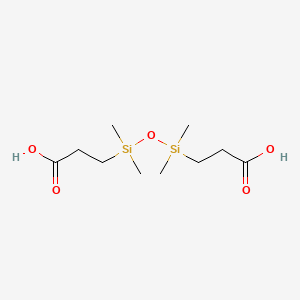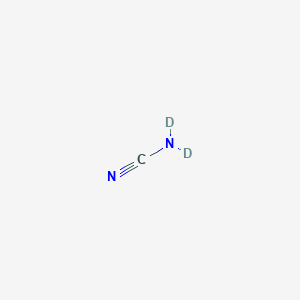
Acetyl dihydrobetulinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl dihydrobetulinic acid is a derivative of betulinic acid, a pentacyclic triterpenoid found in the outer bark of birch trees. Betulinic acid and its derivatives, including this compound, have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyl dihydrobetulinic acid typically involves the acetylation of dihydrobetulinic acid. Dihydrobetulinic acid can be obtained by the reduction of betulinic acid. The acetylation process involves the reaction of dihydrobetulinic acid with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of betulin from birch bark, followed by its oxidation to betulinic acid. Betulinic acid is then reduced to dihydrobetulinic acid, which is subsequently acetylated to produce this compound .
化学反应分析
Types of Reactions
Acetyl dihydrobetulinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to betulonic acid.
Reduction: Conversion to dihydrobetulinic acid.
Substitution: Acetylation to form this compound.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3/H2SO4/acetone) for the oxidation of betulin to betulonic acid.
Acetylation: Acetic anhydride and pyridine for the acetylation of dihydrobetulinic acid.
Major Products
Oxidation: Betulonic acid.
Reduction: Dihydrobetulinic acid.
Acetylation: This compound.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its anti-inflammatory and anti-HIV properties.
Medicine: Investigated for its anti-cancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of acetyl dihydrobetulinic acid involves the induction of apoptosis in cancer cells. It targets the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and activation of caspases. This process selectively induces cell death in cancer cells while sparing normal cells . Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
Betulinic acid: The parent compound, known for its anti-cancer and anti-HIV properties.
Dihydrobetulinic acid: A reduced form of betulinic acid with similar biological activities.
Betulonic acid: An oxidized form of betulinic acid with potential anti-cancer properties.
Uniqueness
Acetyl dihydrobetulinic acid is unique due to its acetyl group, which enhances its biological activity and stability compared to its parent compound, betulinic acid . This modification improves its pharmacokinetic properties, making it a promising candidate for drug development .
属性
分子式 |
C32H50O4 |
|---|---|
分子量 |
498.7 g/mol |
IUPAC 名称 |
(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-18(2)20-11-16-32(27(35)36)17-22(19(3)33)31(8)21(26(20)32)9-10-24-29(6)14-13-25(34)28(4,5)23(29)12-15-30(24,31)7/h20-26,34H,1,9-17H2,2-8H3,(H,35,36)/t20-,21+,22?,23-,24+,25-,26+,29-,30+,31-,32-/m0/s1 |
InChI 键 |
NBMJCMMFPZWBMR-BHJXUBRQSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C(C2)C(=O)C)C)C)(C)C)O)C)C(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(C(C2)C(=O)C)C)C)(C)C)O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)



![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)

![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)

![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)
